

An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-diaminopyrimidine-5-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use and evaluation, and illustrates its role in relevant biological pathways.

Core Compound Properties

2,4-Diaminopyrimidine-5-carbonitrile is a versatile scaffold used in the synthesis of various bioactive molecules.^{[1][2]} Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for developing targeted therapies, particularly in oncology.

Physicochemical and Identification Data

The key quantitative data for **2,4-diaminopyrimidine-5-carbonitrile** are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

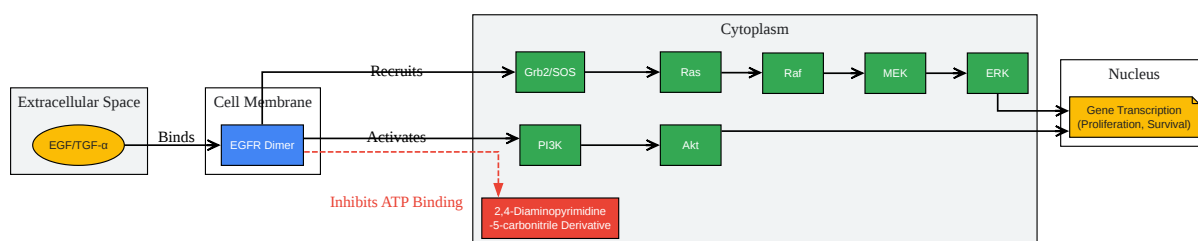
Property	Value	Source(s)
Molecular Weight	135.13 g/mol	[3]
Molecular Formula	C ₅ H ₅ N ₅	[4][3]
CAS Number	16462-27-4	[4]
Appearance	Yellow or off-white solid	
Purity	≥95%	
Storage Conditions	2°C - 8°C	[3]
Melting Point	Data not available. The related compound, 2,4-diaminopyrimidine, has a melting point of 143-147 °C.	[5][6]
Solubility	Specific quantitative data in common solvents such as water, DMSO, and ethanol are not readily available in the literature. Experimental determination is recommended.	
SMILES	C1=C(C(=NC(=N1)N)N)C#N	
InChIKey	OYUQCQCQLDTRHQ-UHFFFAOYSA-N	[7]

Biological Significance and Therapeutic Potential

The 2,4-diaminopyrimidine core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of **2,4-diaminopyrimidine-5-carbonitrile** have been synthesized and evaluated as potent inhibitors of several protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7).[8]

As an EGFR Inhibitor

Derivatives of **2,4-diaminopyrimidine-5-carbonitrile** have shown potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] Overactivity of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

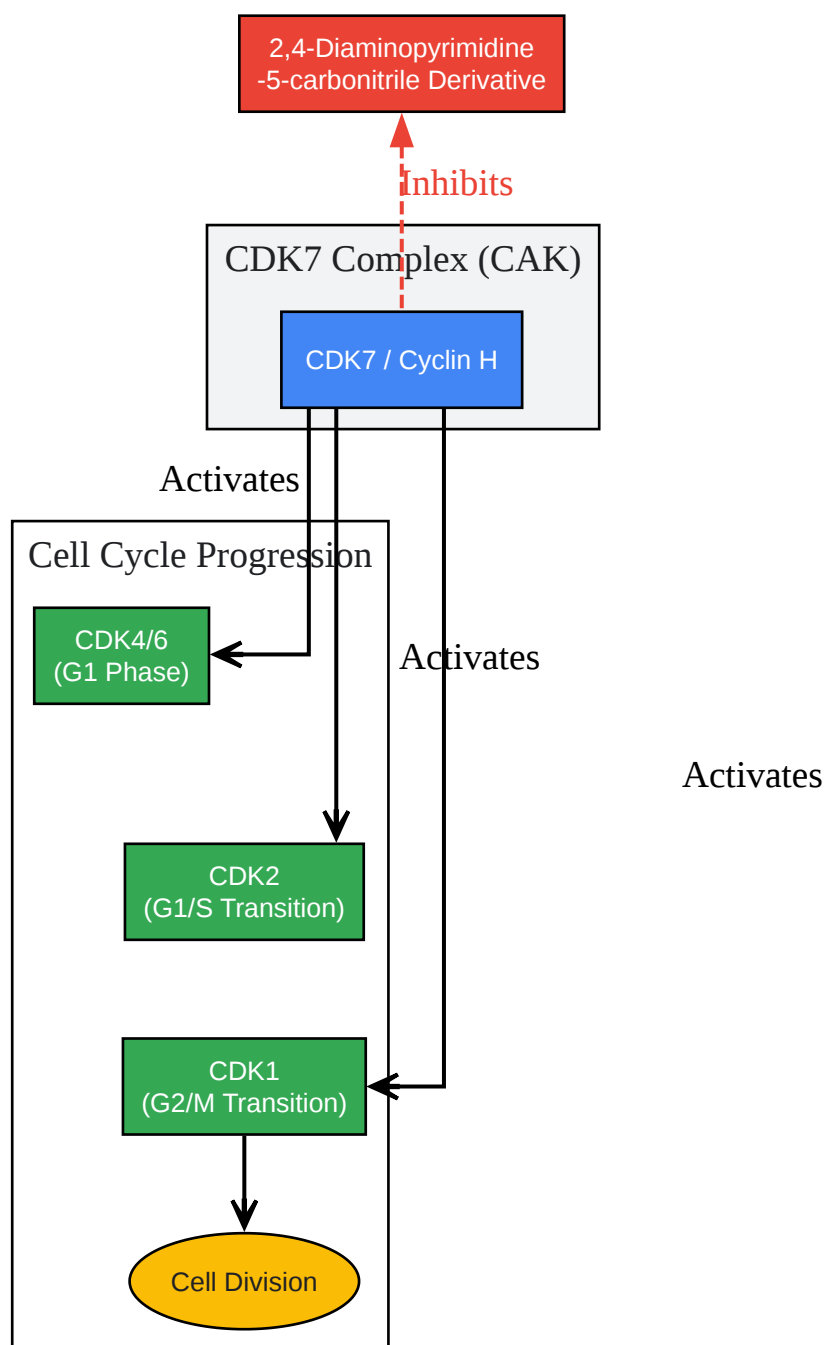


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EGFR Signaling Pathway Inhibition

As a CDK7 Inhibitor

CDK7 is a dual-function kinase that acts as a CDK-activating kinase (CAK) to regulate the cell cycle and is a component of the transcription factor TFIIF, controlling gene expression. Inhibiting CDK7 can thus simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes, making it an attractive anti-cancer strategy.



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CDK7 Role in Cell Cycle Activation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of **2,4-diaminopyrimidine-5-carbonitrile** and its derivatives.

Synthetic Workflow

While a direct, single-step synthesis is not well-documented, a common strategy for producing functionalized 2,4-diaminopyrimidine cores involves a multi-step process starting from a readily available pyrimidine precursor. The following diagram outlines a representative workflow for creating derivatives.[9]



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General Synthetic Workflow for Derivatives

Detailed Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) This protocol is adapted from a published procedure for a key intermediate.[9]

- **Reaction Setup:** To 9 mL of phosphorus oxychloride (POCl_3), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.
- **Heating:** Stir the mixture at 97 °C for 17 hours.
- **Quenching:** Slowly and carefully add the reaction solution to ice water.
- **Hydrolysis:** Stir the aqueous solution at 90 °C for 1 hour.
- **Neutralization:** Adjust the pH of the solution to 8 using a sodium hydroxide (NaOH) solution.
- **Extraction:** Extract the product with ethyl acetate (3 x 150 mL).
- **Drying and Concentration:** Combine the organic layers, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the product.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 μL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO_2 incubator.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

- **Reagent Preparation:** Thaw all reagents (kinase buffer, EGFR enzyme, substrate, ATP, ADP-Glo™ reagents) on ice. Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
- **Kinase Reaction:**
 - To the wells of a 384-well plate, add 1 μL of the diluted test compound or vehicle control.
 - Add 2 μL of EGFR enzyme solution.
 - Initiate the reaction by adding 2 μL of a substrate/ATP mixture.

- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a microplate reader.
- Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

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